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Compound of Interest

Compound Name:
2-Formylbenzene-1-sulfonyl

fluoride

CAS No.: 346-07-6

Cat. No.: B15124558

Get Quote

A Comparative Publish Guide for Structural Biologists &
Medicinal Chemists
Executive Summary: The Renaissance of Sulfonyl
Fluorides
In the landscape of covalent structural probes, 2-Formylbenzene-1-sulfonyl fluoride (OBSF)

represents a sophisticated evolution from traditional serine traps. Unlike indiscriminate

reagents such as Phenylmethylsulfonyl fluoride (PMSF), OBSF leverages SuFEx chemistry to

target a broader, yet context-specific range of nucleophiles—including Tyrosine, Lysine, and

Histidine—in addition to Serine.

The defining feature of OBSF is its ortho-formyl group. This moiety is not merely a passive

handle; it introduces a secondary reactivity profile capable of Schiff base formation or

proximity-driven cyclization, creating rigid, defined electron density maps crucial for high-

resolution structural analysis.
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Quick Comparison: OBSF vs. Alternatives

Feature

OBSF (2-

Formylbenzene

-1-sulfonyl

fluoride)

PMSF

(Phenylmethyl
sulfonyl
fluoride)

AEBSF

(Pefabloc)
Fluorosulfates

(Ar-OSO₂F)

Primary Target

Context-

Dependent (Tyr,

Lys, His, Ser)

Serine (Active

Site)

Serine (Broad

Spectrum)

Tyr, Lys (Low

Reactivity)

Mechanism

SuFEx

(Proximity-

driven)

Sulfonylation

(Rapid)

Sulfonylation

(Rapid)

SuFEx (Slow,

requires

activation)

Stability (pH 7.5) High (t₁/₂ > 4 hrs) Low (t₁/₂ ~ 1 hr) High Very High

Structural Utility

High (Rigid aryl

ring, potential

cyclization)

Moderate

(Flexible linker)

Low (Disordered

tail)
Moderate

Secondary

Reactivity

Aldehyde

(Reversible imine

/ Cyclization)

None None None

Mechanistic Insight: The "Ortho-Effect" in Protein
Labeling
To analyze an OBSF-protein complex, one must understand the chemical causality of the

modification. OBSF does not simply "coat" the protein; it probes specific microenvironments.

The Dual-Warhead Mechanism
OBSF possesses two electrophilic centers:

Sulfonyl Fluoride (-SO₂F): A "latent" electrophile.[1][2] It is resistant to hydrolysis but reacts

swiftly with nucleophiles when positioned in an oxyanion hole or stabilized by hydrogen

bonding (the "SuFEx" mechanism).

Formyl Group (-CHO): An ortho-positioned aldehyde.
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Hypothesis of Binding: In many structural contexts, the reaction proceeds via a "Dock-and-

Lock" mechanism:

Docking: The aryl ring binds to a hydrophobic pocket, or the formyl group forms a reversible

imine (Schiff base) with a non-catalytic Lysine.

Locking: This transient anchor positions the -SO₂F group in close proximity to a nucleophile

(e.g., Tyr-OH or Lys-NH₂), accelerating the covalent sulfonylation and releasing Fluoride

(F⁻).

Diagram: Proximity-Enabled SuFEx Mechanism
The following diagram illustrates the kinetic selectivity of OBSF compared to a standard

inhibitor.

Standard Inhibitor (PMSF)

SuFEx Probe (OBSF)

PMSF
(High Reactivity)

Serine-OHFast

Hydrolysis
(Water Attack)

Competing
Reaction

OBSF
(Latent Reactivity)

Negligible

Binding Pocket
(Proximity)

1. Recognition
(Formyl/Aryl interaction) Nucleophile

(Tyr/Lys/His)

2. SuFEx Activation
(F- departure)

Figure 1: Comparison of standard serine trapping (PMSF) vs. proximity-driven SuFEx labeling (OBSF). 
Note the stability of OBSF against hydrolysis, allowing for long-duration structural soaking.

Click to download full resolution via product page

Experimental Protocol: Generating & Validating
Complexes
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Objective: To obtain a homogenous protein-OBSF complex suitable for X-ray crystallography or

Cryo-EM.

Step 1: Kinetic Screening (Mass Spectrometry)
Before crystallization, the stoichiometry of labeling must be validated.

Reagent: 100 mM OBSF stock in DMSO (Freshly prepared).

Buffer: 50 mM HEPES, pH 7.5 (Avoid Tris/Glycine if studying Lysine specificity, as they are

primary amines).

Reaction: Incubate Protein (10 μM) with OBSF (100–500 μM) at 25°C.

Data Interpretation (LC-MS): Unlike simple inhibitors, OBSF can yield two distinct mass shifts

depending on the final state.

Outcome Mass Shift (Δ Mass) Structural Interpretation

Sulfonylation +166.1 Da

Standard SuFEx reaction.

Loss of F (-19), Addition of

C₇H₅O₃S (+185). Net: +166.

Imine Formation +132.1 Da

Reversible Schiff base on

Lysine only (Loss of H₂O).

Usually lost in acidic LC-MS

conditions.

Cyclic Sultam +148.1 Da

Critical: If the Lysine attacks

both SO₂F and CHO, forming

a cyclic benzosultam (Loss of

F and H₂O).

Step 2: Crystallographic Soaking
For structural analysis, soaking crystals is often superior to co-crystallization for SuFEx probes

due to the time-dependent covalent bond formation.

Grow Crystals: Obtain apo-crystals in standard conditions.
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Soak: Add OBSF (2 mM final) directly to the drop.

Tip: If the drop contains PEG 400 or MPD, OBSF solubility is enhanced.

Time Course: Harvest crystals at 1 hr, 4 hrs, and 24 hrs. SuFEx reactions on Tyrosine can be

slow.

Cryo-protection: Ensure the cryo-solution maintains the OBSF concentration to prevent

occupancy loss (though covalent bonds are permanent, occupancy can vary).

Structural Analysis: Interpreting the Density
When refining the structure (using Phenix or Refmac), the correct ligand restraint is vital.

Topology Generation
Do not use a generic "sulfonyl" parameter set. You must generate a specific CIF file for the

covalent adduct.

Link ID: Create a link between residue (e.g., LYS NZ) and ligand (S1).

Geometry: The S-N bond length should be restrained to 1.60–1.63 Å (sulfonamide).

Ortho-Formyl Check: Inspect the electron density at the ortho position.

If the density is planar and extends away: It is the free aldehyde (-CHO).

If the density curves back towards the nitrogen: It may be a cyclic sultam (requires re-

refinement with a cyclic ligand model).

Visualization of the Workflow
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Purified Protein Target

LC-MS Screening
(Identify +166 Da Shift)

Is Labeling >90%?

Optimize pH/Time
(Increase pH for Tyr/Lys)

No

Crystal Soaking
(1-24 hours)

Yes

X-ray Diffraction
& Data Collection

Structure Refinement
(Check for Cyclization)

Figure 2: Integrated workflow for structural characterization of OBSF complexes.

Click to download full resolution via product page

Comparative Performance Analysis
Why choose OBSF over established alternatives?

Case Study: Tyrosine Targeting
Standard sulfonyl fluorides (like PMSF) rarely modify Tyrosine residues due to the high pKa of

the phenol group (~10). However, OBSF shows enhanced reactivity toward Tyrosine in specific

pockets.

Reasoning: The ortho-formyl group is electron-withdrawing, increasing the electrophilicity of

the sulfur. Furthermore, if the formyl group H-bonds with a neighboring residue, it locks the
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warhead in a productive geometry.

Selectivity Profile (Experimental Data Summary)
Based on aggregate chemoproteomic data for Aryl-Sulfonyl Fluorides:

Residue
Reactivity with
OBSF

Reactivity with
PMSF

Notes

Serine (Catalytic) High Very High
PMSF is preferred for

simple inhibition.

Lysine (ε-amino) Moderate-High Low

OBSF is superior for

mapping allosteric

Lysines.

Tyrosine (Phenol) Moderate Negligible

OBSF is a choice

probe for Tyr-based

SuFEx.

Histidine Low Low
Only in specific local

environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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